Diethyl 2-(undecylenyl)malonate
Description
Diethyl 2-(undecylenyl)malonate is a malonic acid derivative featuring an undecylenyl (C11 hydrocarbon chain with a terminal double bond) substituent at the central carbon. While specific data on this compound is absent in the provided evidence, diethyl malonate derivatives are widely recognized as versatile intermediates in organic synthesis. These compounds are pivotal in constructing heterocycles, pharmaceuticals, and functionalized alkenes due to their reactive β-ketoester framework .
Properties
IUPAC Name |
diethyl 2-undec-10-enylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-4-7-8-9-10-11-12-13-14-15-16(17(19)21-5-2)18(20)22-6-3/h4,16H,1,5-15H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQQZZTXMHQSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCCCCCC=C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-(undecylenyl)malonate can be synthesized through the alkylation of diethyl malonate with undecylenyl bromide. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, followed by the addition of undecylenyl bromide. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product.
Types of Reactions:
Alkylation: this compound can undergo further alkylation reactions at the methylene group between the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding malonic acid derivative.
Decarboxylation: Upon heating, the malonic acid derivative can undergo decarboxylation to form a substituted carboxylic acid.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
Alkylated Malonates: Resulting from further alkylation reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation.
Scientific Research Applications
Diethyl 2-(undecylenyl)malonate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various complex organic molecules.
Pharmaceuticals: It can be used in the synthesis of bioactive compounds and potential drug candidates.
Materials Science: The compound is used in the development of novel polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-(undecylenyl)malonate in chemical reactions involves the formation of enolate ions upon deprotonation. These enolate ions act as nucleophiles, participating in various nucleophilic substitution and addition reactions. The presence of the undecylenyl group can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Key Observations :
- Ethoxymethylene derivatives (e.g., Diethyl 2-(ethoxymethylene)malonate) are pivotal in Gould-Jacob reactions, enabling efficient synthesis of 4-quinolones with broad-spectrum antibacterial activity .
- Aryl amino-substituted derivatives (e.g., 4-chlorophenylamino) exhibit high yields (~90%) via condensation reactions and serve as intermediates for fluorinated quinolones .
- Heteroaromatic substituents (e.g., pyridinyl) participate in dipolar cycloadditions with arynes, forming complex heterocycles like pyridoindoles .
- Cyanoethyl derivatives are synthesized via asymmetric Michael addition using L-proline catalysis, achieving 79% enantiomeric excess, critical for chiral drug intermediates .
Reactivity and Functionalization
- Electrophilic Reactivity: Ethoxymethylene and aryl amino groups enhance electrophilicity at the α,β-unsaturated position, facilitating nucleophilic attacks in cyclization (e.g., quinolone formation) .
- Steric Effects : Bulky substituents (e.g., phenylacetyl) may slow reaction kinetics but improve regioselectivity in multi-step syntheses .
- Solubility: Polar groups (e.g., cyanoethyl) increase solubility in polar aprotic solvents, aiding in catalytic asymmetric reactions .
Key Research Findings and Contrasts
- Yield Variability: While condensation reactions (e.g., with anilines) achieve ~90% yields , Michael additions (e.g., cyanoethylation) yield ~74% due to stereochemical control challenges .
- Biological Activity: Fluorinated aryl amino derivatives (e.g., 2,4-difluorophenyl) enhance antibacterial potency compared to non-fluorinated analogs .
- Green Synthesis : Environmentally friendly methods for diethyl malonate (e.g., using diethyl carbonate) may extend to its derivatives, reducing reliance on toxic cyanides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
